Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate
Overview
Description
1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes a tetrazole ring and a thioxo group. This compound is often used in the synthesis of pharmaceuticals and other chemical products due to its reactivity and stability.
Mechanism of Action
Target of Action
Similar compounds such as 2-(5-mercaptotetrazole-1-yl)ethanol have been used as intermediates in the preparation of beta-lactam antibiotics like flomoxef . These antibiotics typically target bacterial cell wall synthesis.
Mode of Action
If it behaves similarly to related compounds, it may interact with its targets to inhibit their function, leading to the disruption of essential processes such as cell wall synthesis in bacteria .
Biochemical Pathways
Related compounds are known to interfere with the synthesis of bacterial cell walls, which could potentially lead to cell lysis and death .
Result of Action
If it behaves similarly to related compounds, it may lead to the disruption of bacterial cell wall synthesis, resulting in cell lysis and death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt typically involves a multi-step process. One common method includes the following steps:
Amination Reaction: Dimethylacrylonitrile is converted to 5-mercapto-1H-tetrazole through an amination reaction.
Acetylation: The resulting 5-mercapto-1H-tetrazole is then reacted with acetic acid to form the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tetrazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted tetrazole derivatives.
Scientific Research Applications
1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly antibiotics like cefazolin.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole-1-acetic acid: Used in the synthesis of cefazolin.
5-Mercapto-1H-Tetrazole-1-Acetic Acid: Known for its antibacterial properties.
2,5-Dihydro-5-thioxo-1H-tetrazole-1-acetic acid: Similar structure but different reactivity.
Uniqueness
1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt stands out due to its unique combination of a tetrazole ring and a thioxo group. This structure provides it with distinct reactivity and stability, making it valuable in various applications.
Properties
IUPAC Name |
sodium;2-(5-sulfanylidene-2H-tetrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2S.Na/c8-2(9)1-7-3(10)4-5-6-7;/h1H2,(H,8,9)(H,4,6,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPBCGYUKKDAHP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N1C(=S)N=NN1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N4NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073062 | |
Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113221-74-2 | |
Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113221742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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